(1S,2R)-1-Chloro-2-methylsulfanylcyclopentane
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Overview
Description
“(1S,2R)-1-Chloro-2-methylsulfanylcyclopentane” is a chiral compound due to the presence of stereocenters. The (1S,2R) notation indicates the absolute configuration of the molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of a chloro group and a methylsulfanyl group to a cyclopentane ring. The exact method would depend on the starting materials and the specific conditions required to control the stereochemistry .Molecular Structure Analysis
The molecule’s structure can be analyzed using various spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography . The (1S,2R) configuration can be determined using these techniques in combination with the Cahn-Ingold-Prelog (CIP) rules .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of the chloro and methylsulfanyl groups. These functional groups could potentially undergo substitution or elimination reactions under appropriate conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability, can be predicted based on its structure and the properties of similar compounds .Scientific Research Applications
Carbonium Ion Research
1-Methyl-1-chlorocyclopentane, a compound related to (1S,2R)-1-Chloro-2-methylsulfanylcyclopentane, was used to study stable carbonium ions. This research has provided insights into the structure of 1-methylcyclopentyl cations and has implications for understanding hydrocarbon isomerization mechanisms (Olah, Bollinger, Cupas, & Lukas, 1967).
Asymmetric Radical Reactions
The compound was involved in asymmetric radical reactions catalyzed by Ruthenium(II), resulting in optically active adducts. This research area explores enantiolace differentiation, significant in developing chiral molecules for various applications (Kameyama & Kamigata, 1989).
Intermediate in Synthesis Processes
It is also an intermediate in the synthesis of more complex chemical structures. For instance, its reaction properties were utilized to form cyclopentadiene and related compounds, which are valuable in various synthetic applications (Wiberg, McMurdie, McClusky, & Hadad, 1993).
Anti-Inflammatory Activity Research
Compounds structurally similar to (1S,2R)-1-Chloro-2-methylsulfanylcyclopentane have been synthesized and evaluated for anti-inflammatory activity. These studies contribute to the development of new pharmaceuticals (Osarodion, 2020).
Stereochemical Analysis
The compound has been used in stereochemical studies, such as determining the absolute configuration of trans-1,2-dimethylcyclopropane. This type of research is crucial for understanding the three-dimensional structure of molecules, which is vital in fields like drug design (Doering & Kirmse, 1960).
Safety And Hazards
properties
IUPAC Name |
(1S,2R)-1-chloro-2-methylsulfanylcyclopentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClS/c1-8-6-4-2-3-5(6)7/h5-6H,2-4H2,1H3/t5-,6+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWFVSPXSSUHEE-NTSWFWBYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCCC1Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS[C@@H]1CCC[C@@H]1Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2R)-1-Chloro-2-methylsulfanylcyclopentane |
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